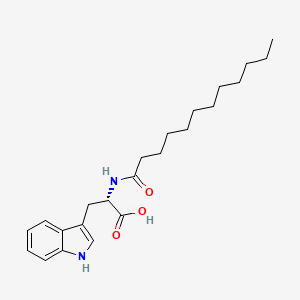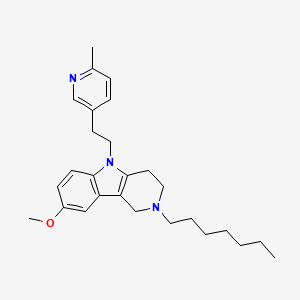![molecular formula C9H14O B14699951 (1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one CAS No. 22327-37-3](/img/structure/B14699951.png)
(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,6R)-7,7-Dimethylbicyclo[410]heptan-3-one is a bicyclic ketone compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I). The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the process is crucial for industrial applications.
化学反应分析
Types of Reactions
(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of (1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to active sites, altering enzyme conformation, or interfering with substrate binding .
相似化合物的比较
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
1,3-Dienals and 1,3-Dienones: These compounds have similar ring structures but differ in the presence of double bonds and functional groups.
Uniqueness
(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one is unique due to its specific stereochemistry and the presence of a ketone group, which influences its reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in different scientific fields highlight its distinctiveness compared to similar compounds.
属性
CAS 编号 |
22327-37-3 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
(1S,6R)-7,7-dimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C9H14O/c1-9(2)7-4-3-6(10)5-8(7)9/h7-8H,3-5H2,1-2H3/t7-,8+/m1/s1 |
InChI 键 |
OTCJUEUHCVOAFM-SFYZADRCSA-N |
手性 SMILES |
CC1([C@H]2[C@@H]1CC(=O)CC2)C |
规范 SMILES |
CC1(C2C1CC(=O)CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
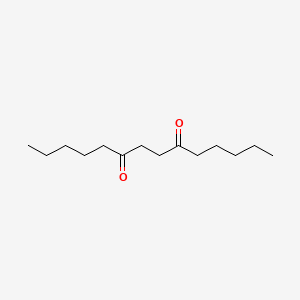
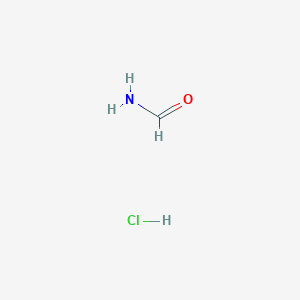
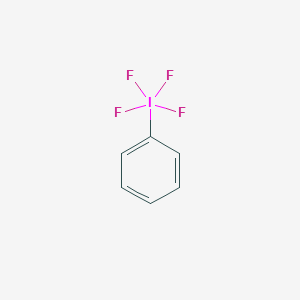
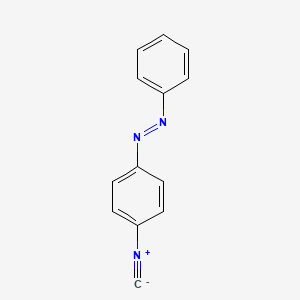
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
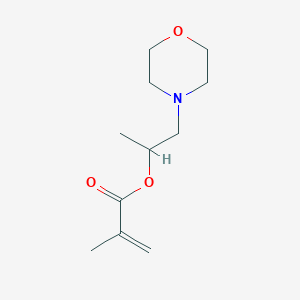
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
